molecular formula C13H10F2O B6373284 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% CAS No. 1261997-52-7

3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95%

Cat. No.: B6373284
CAS No.: 1261997-52-7
M. Wt: 220.21 g/mol
InChI Key: QXPQPRNYINKTJS-UHFFFAOYSA-N
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Description

3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% (3F4F3MPP95) is an organic compound that is used in many scientific research applications. It has a wide range of biochemical and physiological effects, and is a versatile compound for laboratory experiments.

Mechanism of Action

3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has a variety of biochemical and physiological effects on the human body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to a decrease in inflammation and pain. In addition, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB). Inhibition of NF-kB can lead to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation and pain.
Biochemical and Physiological Effects
3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has a variety of biochemical and physiological effects on the human body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes can lead to a decrease in inflammation and pain. In addition, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been shown to inhibit the activity of certain proteins, such as nuclear factor-kappa B (NF-kB). Inhibition of NF-kB can lead to a decrease in the production of pro-inflammatory cytokines, which can reduce inflammation and pain. 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has also been shown to have anti-tumor effects in certain types of cancer, as well as to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% is a versatile compound for laboratory experiments. It is relatively easy to synthesize, and has a wide range of biochemical and physiological effects. However, there are some limitations to using 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% in laboratory experiments. For example, it has a relatively short shelf-life, and its effects can vary depending on the concentration used. In addition, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% can be toxic at high concentrations, so it is important to use caution when handling the compound.

Future Directions

There are a number of possible future directions for 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95%. One potential direction is to further explore its anti-tumor effects in different types of cancer. Another possible direction is to investigate its effects on other enzymes and proteins, such as those involved in the immune system. In addition, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% could be used to develop new drugs or treatments for various medical conditions. Finally, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% could be used to develop new diagnostic tests for various medical conditions.

Synthesis Methods

3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% is synthesized through a two-step process. In the first step, 4-fluoro-3-methylphenol is reacted with a base such as sodium hydroxide in a solvent such as methanol to form 4-fluoro-3-methylphenolate. In the second step, the 4-fluoro-3-methylphenolate is reacted with a chloro-fluoro-methylphenol in a solvent such as dichloromethane to form 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95%.

Scientific Research Applications

3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% is used in a variety of scientific research applications, including cancer research, drug development, and medical diagnostics. In cancer research, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used to study the effects of cancer cells on the immune system, as well as to assess the efficacy of potential cancer treatments. In drug development, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used to study the effects of new drugs on the human body. In medical diagnostics, 3-Fluoro-4-(4-fluoro-3-methylphenyl)phenol, 95% has been used to develop new diagnostic tests for various medical conditions.

Properties

IUPAC Name

3-fluoro-4-(4-fluoro-3-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-6-9(2-5-12(8)14)11-4-3-10(16)7-13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPQPRNYINKTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684178
Record name 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-52-7
Record name [1,1′-Biphenyl]-4-ol, 2,4′-difluoro-3′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261997-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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